![molecular formula C9H10F3NO B1404315 2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol CAS No. 1076206-19-3](/img/structure/B1404315.png)

2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol

Übersicht

Beschreibung

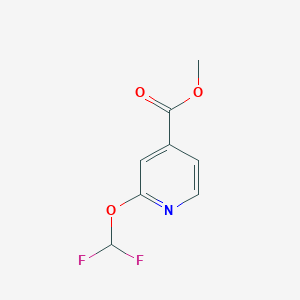

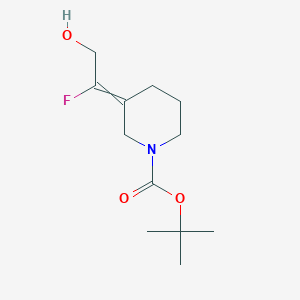

“2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 g/mol.

Molecular Structure Analysis

The molecular structure of “2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol” is characterized by the presence of a trifluorophenyl group, a methyl group, and an aminoethanol group .Wissenschaftliche Forschungsanwendungen

Receptor Differentiation and Activation

One primary area of research involves the differentiation of receptors responsive to specific stimuli. For example, studies have shown that structural modifications of aminoethanol compounds can significantly impact sympathomimetic activity. This leads to the division of β-receptor populations into distinct groups, β-1 and β-2 types, based on their location and function within the body. Such differentiation is crucial for understanding receptor activation and signaling pathways in various tissues (Lands, Ludueña, & Buzzo, 1967).

Advancements in Peptide Synthesis

In the realm of peptide synthesis, the modification of amino-protective groups plays a vital role. Research has demonstrated that altering the methyl group in specific ethanol derivatives can lead to the development of new amino-protective groups. These groups are labile in alkaline media and facilitate the synthesis of peptides under conditions that previously posed challenges. This advancement in peptide synthesis methodology opens up new avenues for producing complex peptides with potential therapeutic applications (Verhart & Tesser, 2010).

Polymer Synthesis through N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization

Another significant application is found in the synthesis of polymers via N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP). Studies utilizing commercial aminoalcohols as initiators without the need for protection of hydroxyl groups have shown that this method provides a direct route to metal-free α-hydroxy-ω-amino telechelics. This process is characterized by excellent control over molar masses, narrow dispersities, and high chain-end fidelity, showcasing the versatility of aminoalcohols in initiating polymerization reactions that yield functional polymers (Bakkali-Hassani et al., 2018).

Catalysis in Organic Synthesis

The compound has also been explored as a catalyst in the synthesis of chiral intermediates for pharmaceuticals. For instance, enzymes derived from Burkholderia cenocepacia have shown remarkable anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, making them valuable catalysts for obtaining aromatic chiral alcohols. This enzymatic method underscores the potential of leveraging specific compounds for catalytic reactions in organic synthesis, especially in the pharmaceutical industry (Yu et al., 2018).

Eigenschaften

IUPAC Name |

2-[(2,3,5-trifluorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-7-3-6(5-13-1-2-14)9(12)8(11)4-7/h3-4,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGQZQWDZDHMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CNCCO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)

![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)

![n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine](/img/structure/B1404244.png)

![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)

![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)

![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)